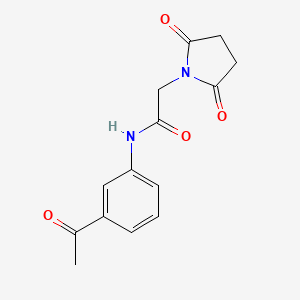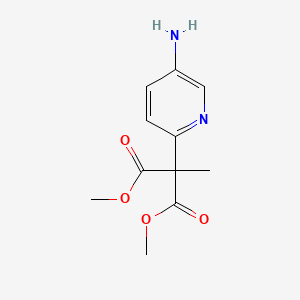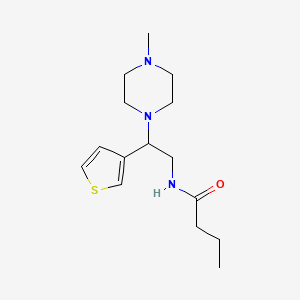
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TPPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TPPU is a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of fatty acids.
科学的研究の応用
Chemical Properties and Synthesis
Urea derivatives have been synthesized and studied for their unique chemical properties and potential applications. For instance, urea compounds have been utilized in hydrogel formation, indicating their role in tuning physical properties of materials through anion interactions (Lloyd & Steed, 2011). Additionally, novel synthesis methods under specific conditions, such as microwave irradiation, have been developed for urea derivatives, highlighting their potential in efficient and eco-friendly synthetic chemistry (Li & Chen, 2008).
Biological Activity and Pharmacological Potential
Urea derivatives have been extensively studied for their biological activities, including their role as neuropeptide Y5 receptor antagonists, which could be pivotal in developing treatments for various conditions (Fotsch et al., 2001). Moreover, certain urea compounds have demonstrated cytokinin-like activity, influencing plant growth and development, which could have significant implications in agriculture (Ricci & Bertoletti, 2009).
Catalytic and Material Applications
Urea derivatives also find applications in catalysis and material science, such as in the hydroamination of N-alkenyl ureas catalyzed by gold(I) complexes, showcasing their utility in organic synthesis (Bender & Widenhoefer, 2006). Additionally, they are involved in the development of novel materials, such as phosphoranes containing urea derivatives, indicating their versatility in chemical applications (Afshar & Islami, 2009).
作用機序
Target of Action
The primary target of this compound is the PI3Kβ/δ (Phosphoinositide 3-kinases beta and delta) enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of the PI3Kβ/δ enzymes . It binds to these enzymes, preventing them from performing their normal function. This inhibition can lead to a decrease in the downstream signaling pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of PI3Kβ/δ affects the PI3K/AKT signaling pathway . This pathway is involved in cell survival and growth. When PI3Kβ/δ is inhibited, the phosphorylation of AKT is reduced, leading to decreased cell survival and growth .
Pharmacokinetics
The compound exhibits suitable physical properties for oral administration . .
Result of Action
In vivo, the compound showed profound pharmacodynamic modulation of AKT phosphorylation in a mouse PTEN-null PC3 prostate tumour xenograft after a single oral dose . It also gave excellent tumour growth inhibition in the same model after chronic oral dosing .
特性
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-8-10-15(11-9-14)24-18(26)23-13-17-7-4-12-25(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJTSKGQAUNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)

![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)
![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)
![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)
![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)